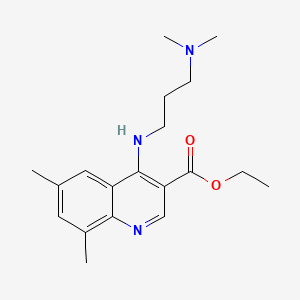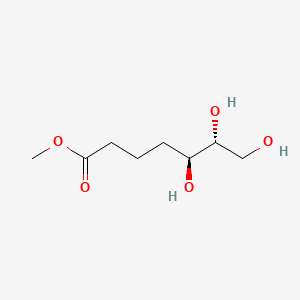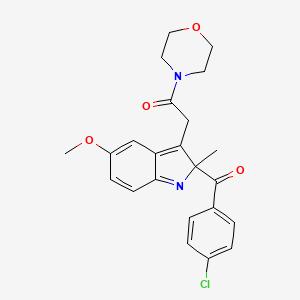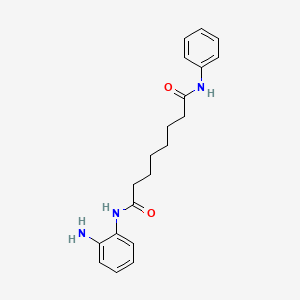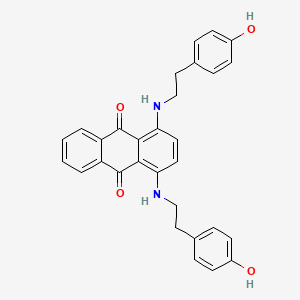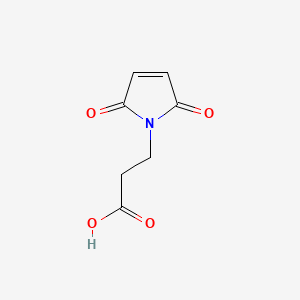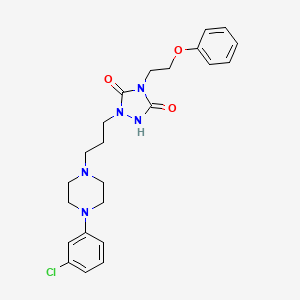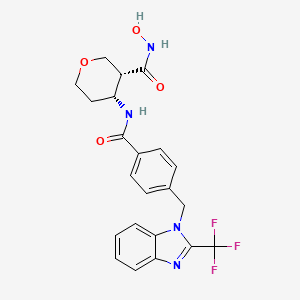
BMS-566394
Descripción general
Descripción
BMS-566394 es un potente inhibidor de la enzima convertidora de factor de necrosis tumoral-α (TNF-α) (TACE). Este compuesto ayuda a reducir la producción de TNF-α, aliviando así la inflamación y las enfermedades inmunomediadas. Se utiliza principalmente en el estudio de enfermedades inflamatorias y autoinmunes .
Aplicaciones Científicas De Investigación
BMS-566394 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
BMS-566394 ejerce sus efectos al inhibir la actividad de la enzima convertidora de factor de necrosis tumoral-α (TACE). Esta enzima es responsable de la producción de TNF-α, una citocina involucrada en la inflamación y las respuestas inmunitarias. Al inhibir TACE, this compound reduce la producción de TNF-α, aliviando así la inflamación y las enfermedades inmunomediadas .
Análisis Bioquímico
Biochemical Properties
BMS-566394 interacts with the TNF-α converting enzyme, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of TNF-α, a cytokine involved in systemic inflammation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, preventing it from catalyzing the conversion of pro-TNF-α to its active form .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By reducing the production of TNF-α, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the reduction of TNF-α can lead to decreased activation of the NF-κB pathway, a key signaling pathway involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the TNF-α converting enzyme, thereby inhibiting the enzyme’s activity . This prevents the conversion of pro-TNF-α to its active form, leading to a reduction in the levels of TNF-α. This can result in changes in gene expression related to inflammation and immune response .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound has a stable effect on the inhibition of the TNF-α converting enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of TNF-α It interacts with the TNF-α converting enzyme, a key enzyme in this pathway
Transport and Distribution
It is known that this compound can effectively reach the active site of the TNF-α converting enzyme , but the specific transporters or binding proteins involved in this process are not yet identified.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de BMS-566394 implica varios pasos, incluida la preparación de intermediarios y sus reacciones subsiguientes. Un método implica el uso de metanol y diclorometano como solventes, con la eliminación del solvente a vacío a 40 °C utilizando un evaporador rotatorio .
Métodos de producción industrial
Para la producción industrial, this compound se sintetiza típicamente en cantidades a granel. El proceso implica la preparación de la forma anhidra, que luego se transforma en la forma dihidratada más estable en suspensión acuosa. La adición de polímeros de éter de celulosa (como hidroxipropilcelulosa, hidroxipropilmetilcelulosa y metilcelulosa) inhibe la transformación de anhidrato a dihidratado .
Análisis De Reacciones Químicas
Tipos de reacciones
BMS-566394 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones para estas reacciones varían dependiendo del resultado deseado. Por ejemplo, la transformación de la forma anhidra a la forma dihidratada se monitorea utilizando calorimetría de barrido diferencial, difracción de rayos X en polvo y microscopía de luz polarizada .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound incluyen sus formas anhidra y dihidratada. La forma anhidra es más soluble y tiene una tasa de disolución intrínseca más alta en comparación con la forma dihidratada .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a BMS-566394 incluyen:
TAPI-1: Otro inhibidor de TACE utilizado en el estudio de enfermedades inflamatorias.
Marimastat: Un inhibidor de metaloproteinasa de matriz de amplio espectro con actividad contra TACE.
Doxiciclina: Un antibiótico con efectos inhibitorios sobre TACE.
Singularidad de this compound
This compound es único debido a su alta potencia y selectividad como inhibidor de TACE. Se ha demostrado que reduce eficazmente la producción de TNF-α, lo que lo convierte en una herramienta valiosa en el estudio de enfermedades inflamatorias y autoinmunes .
Propiedades
IUPAC Name |
(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYYPZKXKGBLD-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


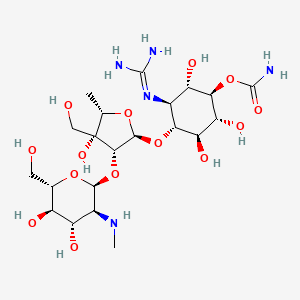


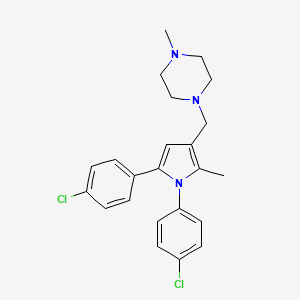
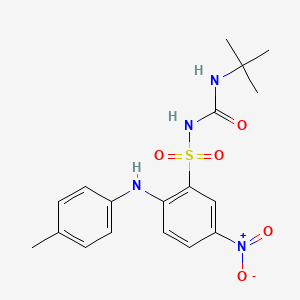
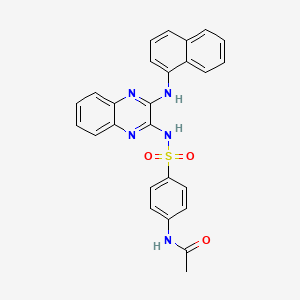
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
